
116826-37-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calmodulin-Dependent Protein Kinase II (281-309) is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the peptide .
Industrial Production Methods
The industrial production of this peptide involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are used to streamline the process, allowing for the efficient production of high-purity peptides. The final product is cleaved from the resin, purified using high-performance liquid chromatography, and lyophilized to obtain the desired peptide in a stable form .
Análisis De Reacciones Químicas
Types of Reactions
Calmodulin-Dependent Protein Kinase II (281-309) undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents for disulfide bonds.
Substitution: Site-directed mutagenesis or solid-phase peptide synthesis with modified amino acids is employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized methionine and cysteine residues.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Calmodulin-Dependent Protein Kinase II (281-309) has several scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and synaptic plasticity.
Medicine: Explored as a potential therapeutic target for neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic assays.
Mecanismo De Acción
The mechanism of action of Calmodulin-Dependent Protein Kinase II (281-309) involves its interaction with calcium/calmodulin. Upon binding to calcium/calmodulin, the kinase undergoes a conformational change that activates its enzymatic activity. This activation leads to the phosphorylation of target proteins, which modulates various cellular processes, including synaptic plasticity and memory formation .
Comparación Con Compuestos Similares
Similar Compounds
Calmodulin-Dependent Protein Kinase II (290-309): Another peptide fragment of the same kinase with similar biological activity.
Calmodulin-Dependent Protein Kinase II (1-20): A different fragment of the kinase with distinct functional properties.
Calmodulin-Dependent Protein Kinase II (310-330): A peptide fragment involved in different regulatory mechanisms.
Uniqueness
Calmodulin-Dependent Protein Kinase II (281-309) is unique due to its specific sequence and functional role in calcium/calmodulin-dependent protein kinase II activation. This peptide fragment is critical for understanding the kinase’s regulatory mechanisms and its involvement in synaptic plasticity and memory formation .
Propiedades
Número CAS |
116826-37-0 |
|---|---|
Fórmula molecular |
C₁₄₆H₂₅₄N₄₆O₃₉S₃ |
Peso molecular |
3374.06 |
Secuencia |
One Letter Code: MHRQETVDCLKKFNARRKLKGAILTTMLA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





